2-Chloro-3-fluorobenzenesulfonyl chloride
Overview
Description
2-Chloro-3-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the second and third positions, respectively. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 2-chloro-3-fluorobenzene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process can be summarized as follows:
Starting Material: 2-Chloro-3-fluorobenzene
Sulfonylating Agent: Chlorosulfonic acid
Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually below 50°C, to prevent decomposition of the product.
The reaction proceeds as follows:
C6H4ClF+HSO3Cl→C6H3ClFO2S+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation reactors where the reaction conditions are meticulously controlled to ensure high yield and purity of the product. The process includes steps such as:
Raw Material Handling: Ensuring the purity of 2-chloro-3-fluorobenzene and chlorosulfonic acid.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Product Isolation: Using distillation or crystallization techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Produced via oxidation reactions.
Sulfonate Esters: Result from reactions with alcohols.
Scientific Research Applications
2-Chloro-3-fluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonyl chloride: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Fluorobenzenesulfonyl chloride: Has the fluorine atom at a different position, affecting its reactivity and the types of products formed.
2-Chlorobenzenesulfonyl chloride: Lacks the fluorine substituent, which influences its chemical properties and applications.
Uniqueness
2-Chloro-3-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for the formation of a diverse range of derivatives, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-3-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJGYPYRWDTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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